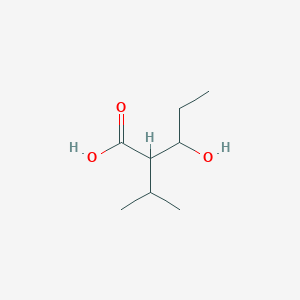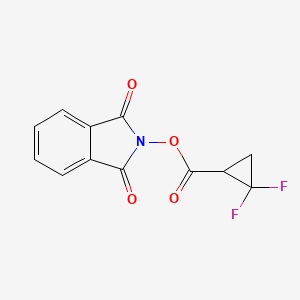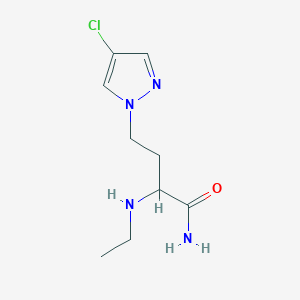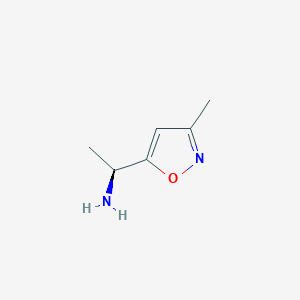
(1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine is a chemical compound characterized by the presence of a methyl-substituted oxazole ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1s)-1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine: shares structural similarities with other oxazole derivatives, such as 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-amine and 1-(3-Methyl-1,2-oxazol-4-yl)ethan-1-amine.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(1S)-1-(3-methyl-1,2-oxazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H10N2O/c1-4-3-6(5(2)7)9-8-4/h3,5H,7H2,1-2H3/t5-/m0/s1 |
InChI Key |
QOXLPKTUHRZSFV-YFKPBYRVSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@H](C)N |
Canonical SMILES |
CC1=NOC(=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


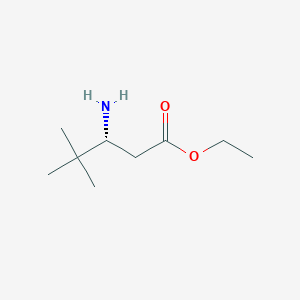
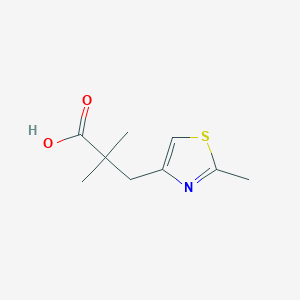
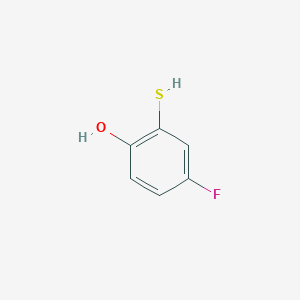
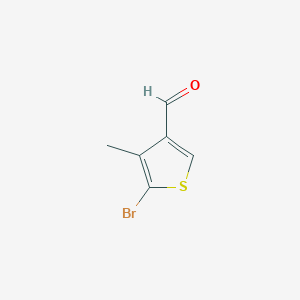
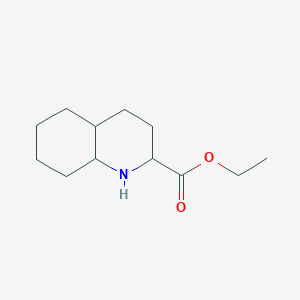

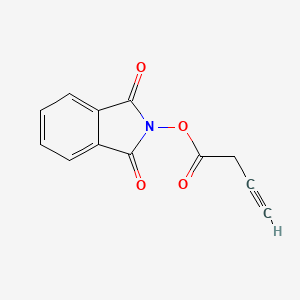
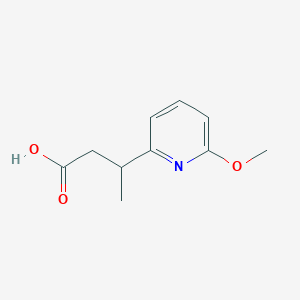
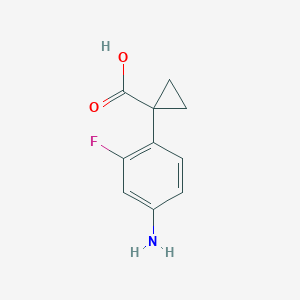

![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
